Compound X can be synthesized via a Friedel-Crafts acylation reaction between fluorobenzene and 4-iodo benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride [].
Molecular Structure Analysis
Suzuki coupling: The iodine atom in Compound X can be substituted with a variety of boronic acids in the presence of a palladium catalyst, allowing for the introduction of diverse substituents at the 4' position [].
Nucleophilic substitution: The carbonyl group in Compound X can react with nucleophiles like hydrazines and hydroxylamines, leading to the formation of various heterocyclic compounds [].
Physical and Chemical Properties Analysis
Compound X is a white crystalline solid at room temperature []. It is soluble in organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide but has limited solubility in water [].
Compound Description: This study focused on the synthesis and DFT computational analysis of this 1,3,4-oxadiazole derivative. The research aimed to understand its molecular structure, vibrational frequencies, and electronic properties []. The results suggest good kinetic stability for the compound, and the molecular electrostatic potential analysis highlights the nitrogen atom of the oxadiazole ring as a likely site for electrophilic attacks [].
Compound Description: The crystal structure of this compound, characterized by X-ray diffraction, reveals a dihedral angle of 63.29° between the 4-fluorophenyl ring and the nitro-substituted benzene ring []. The crystal packing analysis reveals the influence of C–H⋯O hydrogen bonds, C–Cl⋯π, C–F⋯π, and N–O⋯π interactions in stabilizing the crystal structure [].
Compound Description: This compound serves as a key intermediate in synthesizing novel amine derivatives evaluated for their anticancer activity []. It features a pyridine ring substituted with a 4-fluorophenyl group and a chloromethyl-1,3,4-oxadiazole moiety [].
Compound Description: These two compounds, isomers of each other, are salicylideneaniline derivatives characterized by X-Ray Diffraction (XRD), IR spectroscopy, and theoretical methods []. Both compounds adopt an (E) configuration with respect to the central C=N bond and exhibit strong intermolecular O―H∙∙∙N hydrogen bonds, forming S(6) motifs [].
Compound Description: This compound is a potent benzodiazepine-containing gamma-secretase inhibitor designed for potential use in Alzheimer's disease treatment []. Its structure incorporates a substituted hydrocinnamide C-3 side chain with a syn combination of alpha-alkyl or aryl and beta-hydroxy or hydroxymethyl substituents, leading to its high potency with an IC50 of 0.06 nM [].
Compound Description: This 1,3,4-thiadiazole derivative exhibits unique dual fluorescence properties in specific crystal forms and solutions []. The dual fluorescence arises from conformational changes within the FABT molecule influenced by aggregation effects and the surrounding environment [].
Compound Description: This heterocyclic compound is synthesized via a palladium-catalyzed oxidative cyclization-methoxycarbonylation reaction []. The Z configuration of the double bond is confirmed by 2D NOESY experiments [].
2-(4-Fluorophenyl)ethylamine (4-FPEA)
Compound Description: The study investigates the structural features of a singly hydrated 2-(4-fluorophenyl)ethylamine (4-FPEA-H2O) cluster using spectroscopic analysis and computational methods []. The research reveals the most stable conformation of the cluster, stabilized by a hydrogen bond between the water molecule and the nitrogen atom of the ethylamino side chain in 4-FPEA [].
Compound Description: This fluorinated α-aminonitrile compound was synthesized using a green chemistry approach and characterized using various spectroscopic techniques, including X-ray crystallography []. Theoretical calculations were also employed to analyze its equilibrium geometry, vibrational frequencies, NMR spectra, and reactivity parameters []. The study also investigated its potential as an inhibitor of the indoleamine 2,3-dioxygenase enzyme through molecular docking simulations [].
Compound Description: These two compounds are novel impurities identified during the synthesis of 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide, an intermediate in the synthesis of Atorvastatin, a drug used to lower cholesterol levels []. The compounds were characterized using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry [].
Compound Description: The crystal structure of this 1,5-benzothiazepine derivative reveals a slightly distorted twist boat conformation of the seven-membered thiazepine ring []. The dihedral angle between the benzene rings is 53.6°, and the thiazepine ring is twisted by 34.3° and 36.6° from the benzene rings [].
Compound Description: This imidazole derivative's crystal structure analysis reveals a planar imidazole ring with dihedral angles of 72.33° and 18.71° to the methylphenyl and fluorophenyl rings, respectively []. The crystal packing is stabilized by intermolecular C—H⋯N hydrogen bonds [].
2-(4-Fluorophenyl)-N-phenylacetamide
Compound Description: This compound serves as a base structure for various derivatives investigated for their anticancer activity []. The study highlights that incorporating a nitro moiety into the structure generally resulted in higher cytotoxicity than a methoxy moiety [].
Compound Description: This compound represents a 2,3,4-substituted quinoline synthesized through a novel method []. The study focuses on developing a new route for preparing this specific substitution pattern on the quinoline scaffold.
Compound Description: MCL0129 is a potent and selective melanocortin-4 (MC4) receptor antagonist []. It displays anxiolytic and antidepressant-like effects in rodent models, suggesting its potential for treating stress-related disorders [].
1-Amino-2-(4-fluorophenyl)ethylphosphonic acid
Compound Description: This phosphonic acid derivative is a potent inhibitor of phenylalanine ammonia-lyase (PAL) []. The study focused on its resolution into enantiomers and evaluating their inhibitory activity, finding that the 2b(-) enantiomer is significantly more potent than the 2a(+) enantiomer [].
Compound Description: DuP 734 is a sigma and 5-HT2 receptor antagonist with potential antipsychotic properties []. It exhibits high affinity for sigma (Ki = 10 nM) and 5-HT2 (Ki = 15 nM) receptors, but low affinity for dopamine receptors (Ki > 1000 nM) []. Preclinical studies suggest that DuP 734 may have antipsychotic effects without the motor side effects typically associated with neuroleptics [].
Compound Description: M100907 is a selective 5-HT2A receptor antagonist that attenuates impulsivity in rats []. Studies suggest that it may modulate impulsivity and the function of corticothalamostriatal circuits []. It also interacts with the discriminative stimulus effects of other 5-HT2 receptor ligands, such as DOM and ketanserin [].
Compound Description: This compound belongs to the 2-arylindole-4-carboxylic amide class, synthesized via a palladium-catalyzed reductive cyclization [].
Compound Description: GNE-A is a potent and selective MET kinase inhibitor with potential anticancer activity []. Preclinical studies demonstrate favorable pharmacokinetic properties and antitumor efficacy in xenograft models [].
Compound Description: The crystal structure of this benzofuran derivative reveals the relative positions of substituents on the benzofuran ring system []. The crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds and Br⋯O halogen bonds [].
Compound Description: The crystal structure of this benzofuran derivative highlights the chair conformation of the cyclohexyl ring and the orientation of the 4-fluorophenyl ring relative to the benzofuran plane []. The crystal packing involves weak intermolecular C—H⋯O and C—H⋯π interactions [].
Compound Description: The crystal structure of this benzofuran derivative reveals the relative orientation of the 4-fluorophenyl ring with respect to the benzofuran plane []. The crystal packing is characterized by aromatic π–π interactions and Br⋯O halogen bonds [].
2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole
Compound Description: The crystal structure of this imidazole derivative reveals the planarity of the imidazole ring and the dihedral angles between the imidazole ring and the four substituent phenyl rings []. The absence of classical hydrogen bonds in the crystal structure is also noted [].
2-(4′-Fluorophenyl)imidazole
Compound Description: This compound serves as a starting material for various nitration reactions, yielding different nitro-substituted derivatives with potential biological activities [].
2-(4-Fluorophenyl)-1-phenyl-1H-benzimidazole
Compound Description: The crystal structure of this benzimidazole derivative is described, highlighting the planarity of the benzimidazole unit and the dihedral angles between the benzimidazole and the phenyl and fluorobenzene rings []. The crystal packing is stabilized by C—H⋯F hydrogen bonds and C—H⋯π interactions [].
Compound Description: The crystal structure of this benzofuran derivative is analyzed, highlighting the dihedral angles between the benzofuran plane and the 4-fluorophenyl and phenyl rings []. The crystal packing is characterized by weak C—H⋯O hydrogen bonds and π–π interactions [].
Compound Description: This compound is a triple-acting PPARα, -γ, and -δ agonist []. PPARs are nuclear receptors involved in regulating lipid and glucose metabolism, and agonists of these receptors have potential therapeutic applications for treating metabolic disorders such as dyslipidemia and type 2 diabetes.
Compound Description: The crystal structure of this compound reveals two independent molecules in the asymmetric unit, each exhibiting slightly different conformations []. The crystal packing involves N—H⋯O hydrogen bonds and weak C—H⋯O interactions [].
Compound Description: Talazoparib is a potent and orally bioavailable PARP1/2 inhibitor []. It exhibits antitumor activity in BRCA1/2-deficient cancers and is currently being investigated in clinical trials for treating various cancers.
2-(4-Fluorophenyl)-1H-benzimidazole
Compound Description: The crystal structure of this compound reveals the dihedral angle between the benzimidazole and benzene ring systems []. The crystal packing is characterized by N—H⋯N hydrogen bonds forming infinite chains [].
Compound Description: The crystal structure of this benzofuran derivative reveals the orientation of the 4-fluorophenyl ring relative to the benzofuran plane and the presence of a short Cl⋯O contact [].
Compound Description: The crystal structure of this benzofuran derivative reveals the relative positions of substituents on the benzofuran ring system and the presence of weak intermolecular C—H⋯O and C—H⋯F hydrogen bonds [].
Compound Description: The crystal structure of this benzofuran derivative reveals the relative positions of substituents on the benzofuran ring system and the presence of a weak C—H⋯O hydrogen bond and an I⋯O halogen interaction [].
Compound Description: The crystal structure of this benzofuran derivative is analyzed, highlighting the dihedral angles between the benzofuran plane and the 4-fluorophenyl and phenyl rings, as well as the intermolecular interactions present in the crystal packing [].
Compound Description: The crystal structure of this compound reveals the dihedral angles between the imidazole ring and the attached rings, as well as the presence of intermolecular and intramolecular hydrogen bonding interactions [].
Compound Description: The crystal structure of this benzofuran derivative is analyzed, highlighting the relative positions of substituents on the benzofuran ring system and the intermolecular interactions present in the crystal packing [].
Compound Description: The crystal structure of this benzofuran derivative is described, noting that the studied crystal was an inversion twin. The relative orientations of the phenyl and fluorophenyl rings with respect to the benzofuran plane are also highlighted [].
Compound Description: The crystal structure of this pyridopyrazine derivative is described, including the dihedral angles between the pyridopyrazine system and the attached rings, and the π–π interactions present in the crystal packing [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.